molecular formula C3H4BrF B3042466 (E)-2-Bromo-1-fluoroprop-1-ene CAS No. 62135-16-4

(E)-2-Bromo-1-fluoroprop-1-ene

Cat. No. B3042466
CAS RN: 62135-16-4
M. Wt: 138.97 g/mol
InChI Key: RXAXRWUGDYABTA-NSCUHMNNSA-N
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Description

(E)-2-Bromo-1-fluoroprop-1-ene, also known as 1-bromo-1-fluoropropene, is a colorless, flammable gas at room temperature. It is a member of the halogenated hydrocarbon family and is commonly used in organic synthesis. It is a versatile reagent that can be used for a variety of reactions, such as halogenation, oxidation, and reduction. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Synthesis and Stereochemistry

  • A study by Xu and Burton (2006) describes a highly stereoselective method for preparing (E)- and (Z)-alpha-fluorostilbenes. This process involves isomerization and Stille coupling of 1-bromo-1-fluoroalkenes to achieve high stereoselectivity in the resulting alpha-fluorostilbenes (Xu & Burton, 2006).
  • Masuda, Hoshi, and Arase (1992) developed a method to obtain stereochemically pure (E)-1-chloro(or bromo)alk-1-enes from alk-1-ynes via hydroboration, providing a pathway to synthesize these compounds from readily available materials (Masuda, Hoshi, & Arase, 1992).
  • Another study by Xu and Burton (2002) explored the stereospecific preparation of (Z)-α-fluorostilbenes via palladium-catalyzed cross-coupling reaction, emphasizing the importance of high E/Z ratio 1-bromo-1-fluorostyrenes (Xu & Burton, 2002).

Stereoselective Synthesis

  • The work by Xu and Burton (2005) focuses on the highly stereoselective synthesis of (E)- and (Z)-α-fluoro-α,β-unsaturated esters and amides. This research highlights the significance of palladium-catalyzed carbonylation reactions in achieving high stereoselectivity (Xu & Burton, 2005).
  • Another study by Xu and Burton (2002) discusses a kinetic separation methodology for the stereoselective synthesis of (E)- and (Z)-alpha-fluoro-alpha,beta-unsaturated esters, utilizing 1-bromo-1-fluoroalkenes (Xu & Burton, 2002).

Application in Fluorine Chemistry

  • Haszeldine, Mir, and Tipping (1976) studied the reactions of N-bromobis(trifluoromethyl)amine with 1-fluoropropene, demonstrating the utility of (E)-2-Bromo-1-fluoroprop-1-ene in the synthesis of various fluorinated compounds (Haszeldine, Mir, & Tipping, 1976).

properties

IUPAC Name

(E)-2-bromo-1-fluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF/c1-3(4)2-5/h2H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAXRWUGDYABTA-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\F)/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propene, 2-bromo-1-fluoro-, (E)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-Bromo-1-fluoroprop-1-ene
Reactant of Route 2
(E)-2-Bromo-1-fluoroprop-1-ene
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(E)-2-Bromo-1-fluoroprop-1-ene
Reactant of Route 4
(E)-2-Bromo-1-fluoroprop-1-ene
Reactant of Route 5
(E)-2-Bromo-1-fluoroprop-1-ene
Reactant of Route 6
(E)-2-Bromo-1-fluoroprop-1-ene

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